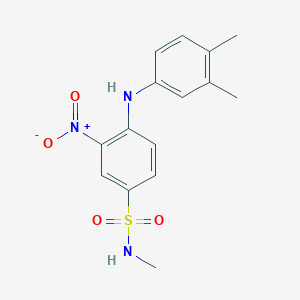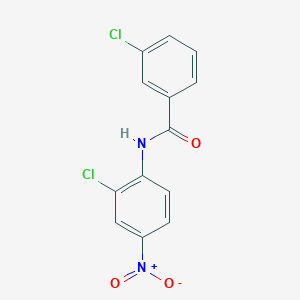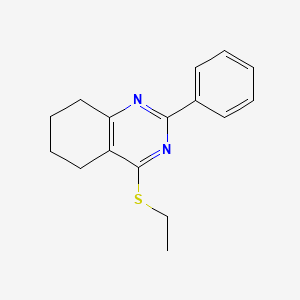
4-(Ethylthio)-2-phenyl-5,6,7,8-tetrahydroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethylthio)-2-phenyl-5,6,7,8-tetrahydroquinazoline, also known as ETPQ, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETPQ belongs to the quinazoline family of compounds, which are known for their diverse biological activities, such as anticancer, antimicrobial, and antiviral properties.
Wirkmechanismus
The mechanism of action of 4-(Ethylthio)-2-phenyl-5,6,7,8-tetrahydroquinazoline involves the inhibition of various enzymes and signaling pathways that are essential for cancer cell survival and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, which plays a crucial role in DNA replication and repair. This compound also inhibits the activity of histone deacetylases (HDACs), which regulate gene expression and chromatin structure. Moreover, this compound inhibits the activation of NF-κB, a transcription factor that promotes cell survival and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, such as the induction of oxidative stress, DNA damage, and apoptosis in cancer cells. This compound also inhibits angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Moreover, this compound has been shown to enhance the immune response by activating T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Ethylthio)-2-phenyl-5,6,7,8-tetrahydroquinazoline has several advantages for lab experiments, such as its high potency and selectivity towards cancer cells, its ability to induce cell cycle arrest and apoptosis, and its potential to overcome drug resistance. However, this compound also has some limitations, such as its low solubility in aqueous solutions, its potential toxicity towards normal cells, and its limited in vivo efficacy.
Zukünftige Richtungen
The potential therapeutic applications of 4-(Ethylthio)-2-phenyl-5,6,7,8-tetrahydroquinazoline are still being explored, and several future directions can be pursued. One possible direction is to develop this compound derivatives with improved solubility and pharmacokinetic properties. Another direction is to investigate the synergy of this compound with other anticancer agents, such as chemotherapy and immunotherapy. Moreover, the use of this compound as a tool for studying the molecular mechanisms of cancer cell survival and proliferation can also be explored.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the therapeutic potential of this compound and its derivatives.
Synthesemethoden
The synthesis of 4-(Ethylthio)-2-phenyl-5,6,7,8-tetrahydroquinazoline involves the condensation reaction of 2-aminobenzophenone with ethylthiol in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
4-(Ethylthio)-2-phenyl-5,6,7,8-tetrahydroquinazoline has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, such as PI3K/Akt, MAPK/ERK, and NF-κB.
Eigenschaften
IUPAC Name |
4-ethylsulfanyl-2-phenyl-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-2-19-16-13-10-6-7-11-14(13)17-15(18-16)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOFMOBGBIMVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC2=C1CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

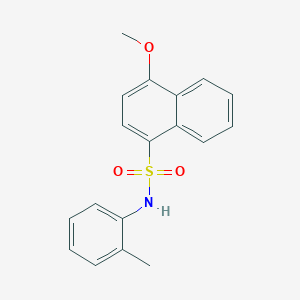
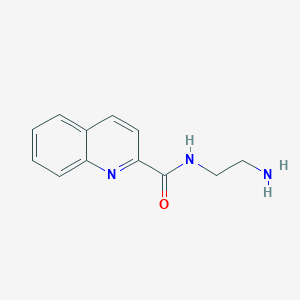
![1-[4-[2-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one](/img/structure/B7546710.png)
![2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid](/img/structure/B7546718.png)
![2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7546720.png)
![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)
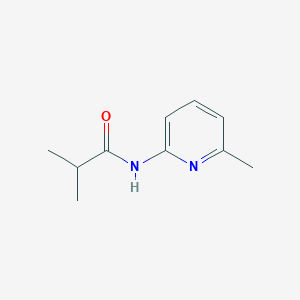
![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)
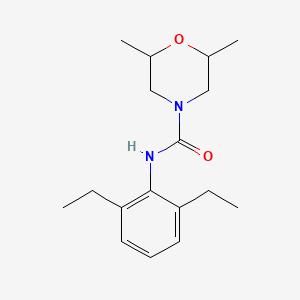
![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)

